7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one
Description
CAS No.: 943995-72-0 Molecular Formula: C₇H₅BrN₂O₂ Molecular Weight: 229.03 g/mol Structural Features: This compound consists of a pyridine ring fused with a 1,4-oxazine moiety, with a bromine substituent at position 5. The bicyclic system adopts a planar conformation, and the lactam group at position 2 contributes to hydrogen-bonding interactions .
Applications: Primarily used as a pharmaceutical intermediate in drug discovery, particularly for kinase inhibitors and heterocyclic bioactive molecules .
Properties
IUPAC Name |
7-bromo-1H-pyrido[3,4-b][1,4]oxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c8-6-1-4-5(2-9-6)12-3-7(11)10-4/h1-2H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJPDSJIBLTHIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=NC=C2O1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one typically involves the bromination of pyrido[3,4-b][1,4]oxazin-2(3H)-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 7th position. The reaction conditions often include solvents such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, concentration, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing inhibitors for specific enzymes or receptors.
Material Science: The compound is investigated for its properties in creating novel materials with specific electronic or optical characteristics.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the oxazinone ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural Isomers and Positional Variants
7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- CAS No.: 105544-36-3
- Molecular Formula : C₇H₅BrN₂O₂ (same as target compound)
- Key Difference : The pyridine-oxazine fusion occurs at positions [2,3-b] instead of [3,4-b], altering the spatial arrangement of nitrogen atoms.
- Properties :
7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
- CAS No.: 122450-96-8
- Molecular Formula : C₇H₅BrN₂O₂
- Key Difference : Fusion at [3,2-b] positions shifts the lactam group to position 3.
- Properties: Synonym: 3-Oxo-3,4-dihydro-2H-1-oxa-4,5-diaza-7-bromo-naphthalene . Storage: Requires protection from moisture and light .
Halogen-Substituted Analogs
7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one
- CAS No.: 928118-43-8
- Molecular Formula : C₇H₅ClN₂O₂
- Molecular Weight : 184.58 g/mol
- Key Difference : Bromine replaced with chlorine, reducing molecular weight and altering electronic properties.
- Applications : Used in kinase inhibition studies but with lower lipophilicity compared to the bromo analog .
Alkyl-Substituted Derivatives
7-Bromo-1-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- CAS No.: 1186658-27-4
- Molecular Formula : C₈H₇BrN₂O₂
- Molecular Weight : 243.06 g/mol
- Key Difference : Methyl group at position 1 enhances steric hindrance and modifies solubility.
- Synthesis : Prepared via N-methylation of the parent compound .
6-Bromo-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- CAS No.: 1823324-96-4
- Molecular Formula : C₈H₇BrN₂O₂
- Purity : 98% (HPLC) .
Biological Activity
7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one is a heterocyclic compound notable for its unique structure, which includes a bromine atom at the 7-position and an oxazine ring. This configuration may confer significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its potential mechanisms of action, relevant research findings, and applications.
- Molecular Formula : CHBrNO
- Molecular Weight : 229.03 g/mol
- CAS Number : 105544-36-3
The presence of the bromine atom and the oxazine structure enhances the compound's reactivity and potential interactions with biological targets.
Current research indicates that the biological activity of this compound may involve interactions with specific enzymes or receptors. While detailed mechanisms are still under investigation, it is hypothesized that the bromine atom and oxazine ring may play crucial roles in modulating the activity of molecular targets within cells .
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of related compounds in cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated selective cytotoxicity against various cancer cell lines such as HeLa (cervical cancer) and U87 (glioblastoma) cells. The IC values for these compounds ranged from approximately 97.3 µM to over 200 µM, indicating a potential for targeted therapeutic applications .
Interaction Studies
Research focusing on the binding affinity of this compound to various biological targets is ongoing. Understanding these interactions is critical for elucidating its mechanism of action and therapeutic potential. Preliminary findings suggest that this compound may inhibit certain enzymatic activities or receptor functions, which could be beneficial in drug design.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds can provide insights into the biological activity of this compound. The following table summarizes some related compounds and their structural similarities:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one | 928118-43-8 | 0.85 |
| 7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | 946121-78-4 | 0.87 |
| N-(5-Bromo-2-methoxypyridin-3-yl)acetamide | 1257553-90-4 | 0.83 |
| 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine | 1250146-54-3 | 0.80 |
The uniqueness of this compound lies in its specific arrangement of the oxazine ring and the presence of bromine at the 7-position.
Q & A
Q. What are the key synthetic routes for 7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of the parent pyrido-oxazine scaffold. For example, bromine or N-bromosuccinimide (NBS) can be used under controlled conditions (e.g., DMF at 0–5°C). Yield optimization requires precise stoichiometry (1.2–1.5 eq Br₂) and inert atmospheres to avoid decomposition. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is critical. Contamination with regioisomers (e.g., 6-bromo derivatives) may occur if temperature exceeds 50°C .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- HRMS : Exact mass confirmation (theoretical [M+H]⁺ = 228.96; observed 227.9527 ± 0.001 Da) .
- ¹H/¹³C NMR : Distinct signals for the oxazine ring (δ 4.2–4.5 ppm for OCH₂) and pyridinone protons (δ 7.8–8.1 ppm). Bromine’s deshielding effect shifts adjacent carbons by +5–10 ppm .
- X-ray crystallography : Used to resolve ambiguities in regiochemistry (e.g., bromine position) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?
- Methodological Answer : The bromine atom at position 7 acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Kinetic studies show higher reactivity compared to chloro analogs due to lower C-Br bond dissociation energy (≈65 kcal/mol). Pd(PPh₃)₄ or XPhos-Pd-G3 catalysts are optimal for aryl boronic acid couplings (yields >75% at 80°C in dioxane/water). Competing side reactions (e.g., dehalogenation) occur if ligand ratios are imbalanced .
Q. How do computational models predict the compound’s electronic properties for drug design?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) reveal:
- HOMO/LUMO : HOMO localized on the pyridinone ring (-6.2 eV), LUMO on the oxazine (-2.8 eV), suggesting electrophilic reactivity.
- Molecular electrostatic potential (MEP) : Bromine creates a σ-hole (+0.15 e), favoring halogen bonding with protein targets (e.g., kinase ATP pockets).
These properties guide derivatization for kinase inhibitors or antimicrobial agents .
Q. What are the challenges in analyzing structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer : Key challenges include:
- Regiochemical variability : Bromine position (6 vs. 7) drastically alters bioactivity. For example, 6-bromo analogs show 10× lower IC₅₀ against EGFR compared to 7-bromo derivatives .
- Solubility : LogP ≈ 1.8 limits cellular uptake; PEGylation or salt formation (e.g., HCl salts) improves bioavailability .
Experimental Design & Data Analysis
Q. How to address solubility issues in in vitro assays with this compound?
- Methodological Answer :
- Use co-solvents (≤10% DMSO or DMF) with gradual aqueous dilution to prevent precipitation.
- Micellar encapsulation (e.g., 0.1% Tween-80) enhances stability in PBS buffer (pH 7.4).
- Dynamic light scattering (DLS) monitors aggregation during dose-response experiments .
Q. How to resolve contradictions in spectral data between synthetic batches?
- Methodological Answer :
- NMR spiking : Add authentic reference material to confirm peak assignments.
- LC-MS/MS : Detect trace impurities (e.g., dehalogenated byproducts) with MRM transitions (m/z 228 → 150).
- 2D NMR (HSQC, HMBC) : Differentiate between regioisomers using through-space couplings .
Specialized Applications
Q. What strategies optimize regioselective functionalization of the pyrido-oxazine core?
- Methodological Answer :
- Directed ortho-metalation : Use TMPLi to deprotonate position 3, followed by electrophilic quenching.
- Protecting groups : Boc protection of the oxazine NH enables selective C–H activation at position 5 .
Q. How to troubleshoot low yields in Sonogashira couplings with this substrate?
- Methodological Answer :
Q. What safety protocols are critical for handling brominated pyrido-oxazines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
